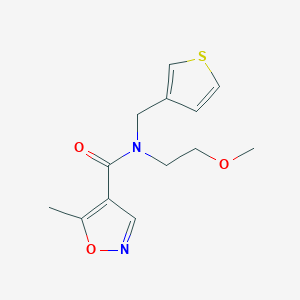![molecular formula C13H9N3OS2 B2708495 N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide CAS No. 478260-07-0](/img/structure/B2708495.png)
N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide” is a chemical compound with the molecular formula C13H9N3OS2 . It belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .
Synthesis Analysis
The synthesis of pyrimidines, including “N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide”, involves numerous methods . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Molecular Structure Analysis
The molecular structure of “N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide” consists of a pyrimidine ring attached to a thiophene ring via a carboxamide group . The average mass of the molecule is 287.360 Da, and the monoisotopic mass is 287.018707 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- One-Step Synthesis Approach : A green synthetic approach for thieno[2,3-d]pyrimidin-4(3H)-ones, related to the compound of interest, has been developed. This method is characterized by step economy, reduced catalyst loading, and easy purification, highlighting an efficient route to produce these pharmacophores (Taoda Shi et al., 2018).
- New Synthetic Routes : Research has been conducted on versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides for preparing thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives, indicating a broad application in synthesizing complex thieno[2,3-d]pyrimidine structures (S. El-Meligie et al., 2020).
Biological Studies
- Antimicrobial Activity : Several studies have explored the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. For example, a novel series of thienopyrimidine derivatives demonstrated significant antimicrobial and anti-inflammatory activities, indicating their potential as bioactive compounds (M. Tolba et al., 2018).
- Antitumor Activity : Research into the antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines revealed that modification at certain positions allowed for the creation of compounds with greater activity, illustrating the impact of structural changes on biological effects (M. van Rensburg et al., 2017).
Advanced Applications
- Novel Inhibitors : Thieno[2,3-d]pyrimidin-4-one acylhydrazide derivatives have been identified as moderately potent inhibitors of tissue transglutaminase (TGase 2), a target for therapeutic intervention, showcasing the application of these compounds in inhibiting specific biochemical pathways (E. Duval et al., 2005).
- Antifolate Inhibitors of Purine Biosynthesis : A study synthesized 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors targeting purine biosynthesis with selectivity for folate receptors. This research suggests the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy by inhibiting cell proliferation through a novel mechanism (Yijun Deng et al., 2009).
Propiedades
IUPAC Name |
N-(4-thiophen-2-ylpyrimidin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-12(11-4-2-8-19-11)16-13-14-6-5-9(15-13)10-3-1-7-18-10/h1-8H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPDTMBAEFJXAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-methoxyphenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2708412.png)
![N-(1-cyanocyclopentyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2708415.png)
![1-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B2708416.png)
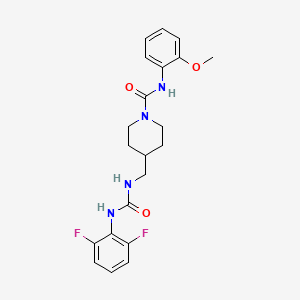
![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2708418.png)
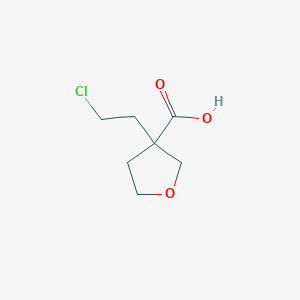
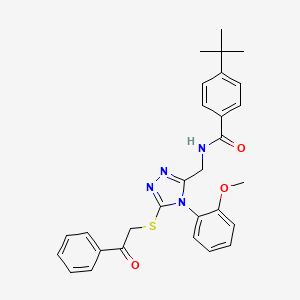
![[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2708424.png)
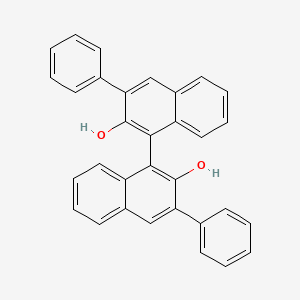
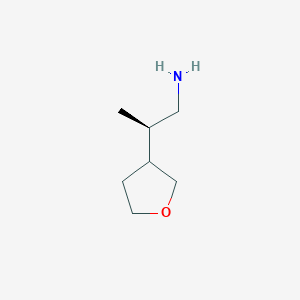
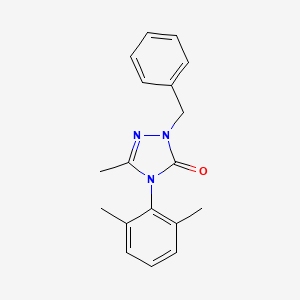
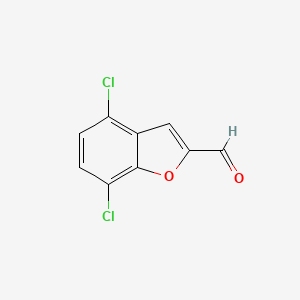
![3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2708433.png)
